Cas no 2248274-76-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate is a specialized organic compound featuring a phthalimide core linked to a trifluoroethoxy-substituted propanoate ester. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry applications, particularly in the development of pharmaceuticals and agrochemicals. The trifluoroethoxy group enhances lipophilicity and metabolic resistance, while the ester linkage offers versatility for further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and intermediate synthesis. The compound is particularly useful in constructing complex molecules requiring controlled release or targeted delivery, owing to its hydrolyzable ester bond and electron-withdrawing substituents.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate structure
2248274-76-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate
CAS No:2248274-76-0
MF:C14H12F3NO5
Molecular Weight:331.24399471283
CID:6105475
PubChem ID:165718686

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate 化学的及び物理的性質

名前と識別子

    • 2248274-76-0
    • EN300-6515414
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate
    • インチ: 1S/C14H12F3NO5/c1-13(2,22-7-14(15,16)17)12(21)23-18-10(19)8-5-3-4-6-9(8)11(18)20/h3-6H,7H2,1-2H3
    • InChIKey: XLEXYJKCASHUAV-UHFFFAOYSA-N
    • SMILES: FC(COC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)(C)C)(F)F

計算された属性

  • 精确分子量: 331.06675697g/mol
  • 同位素质量: 331.06675697g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 493
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6515414-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate
2248274-76-0 95.0%
1.0g
$1229.0 2025-03-14
Enamine
EN300-6515414-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate
2248274-76-0 95.0%
10.0g
$5283.0 2025-03-14
Enamine
EN300-6515414-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate
2248274-76-0 95.0%
0.25g
$1131.0 2025-03-14
Enamine
EN300-6515414-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate
2248274-76-0 95.0%
0.5g
$1180.0 2025-03-14
Enamine
EN300-6515414-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate
2248274-76-0 95.0%
5.0g
$3562.0 2025-03-14
Enamine
EN300-6515414-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate
2248274-76-0 95.0%
0.05g
$1032.0 2025-03-14
Enamine
EN300-6515414-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate
2248274-76-0 95.0%
0.1g
$1081.0 2025-03-14
Enamine
EN300-6515414-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate
2248274-76-0 95.0%
2.5g
$2408.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoateに関する追加情報

Research Briefing on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate (CAS: 2248274-76-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate (CAS: 2248274-76-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, mechanism of action, and potential therapeutic applications, providing a comprehensive overview for professionals in the field.

Recent studies highlight the compound's role as a versatile intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the trifluoroethoxy group and isoindole-1,3-dione moiety, contribute to its reactivity and potential as a pharmacophore. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting proteases and kinases implicated in inflammatory and oncogenic pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of covalent inhibitors for Bruton's tyrosine kinase (BTK). The trifluoroethoxy group was found to enhance binding affinity through hydrophobic interactions, while the isoindole-1,3-dione moiety facilitated selective covalent modification of the target enzyme. This research underscores the compound's potential in designing next-generation therapeutics for autoimmune diseases and B-cell malignancies.

Further investigations into its pharmacokinetic properties revealed promising metabolic stability and oral bioavailability in preclinical models. The compound's ester linkage allows for controlled release of active metabolites, making it a candidate for prodrug development. However, challenges remain in optimizing its selectivity and minimizing off-target effects, as noted in recent toxicity profiling studies.

Emerging applications extend beyond small-molecule therapeutics. A 2024 patent application disclosed its use in antibody-drug conjugates (ADCs), where it serves as a linker payload for targeted cancer therapy. The compound's stability under physiological conditions and ability to release cytotoxic agents upon enzymatic cleavage position it as a valuable tool in precision medicine approaches.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(2,2,2-trifluoroethoxy)propanoate represents a multifaceted chemical entity with broad applicability in drug discovery and development. Ongoing research aims to expand its utility through structural optimization and combination with novel delivery platforms, offering exciting prospects for addressing unmet medical needs.

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